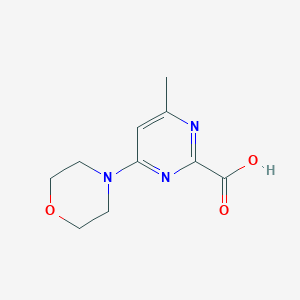

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid

Description

FT-IR Spectroscopy

Key vibrational modes include :

- O–H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).

- C=O stretch : 1680–1720 cm⁻¹.

- C–N stretch (morpholine): 1240–1280 cm⁻¹.

- Aromatic C–H bending : 750–800 cm⁻¹.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.32 (s, 1H, pyrimidine H-5).

- δ 3.72–3.68 (m, 4H, morpholine H-3,5).

- δ 3.55–3.51 (m, 4H, morpholine H-2,6).

- δ 2.44 (s, 3H, CH₃).

- δ 12.80 (s, 1H, COOH) .

¹³C NMR (101 MHz, DMSO-d₆) :

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 224.1 [M+H]⁺ and fragmentation patterns consistent with loss of COOH (Δ m/z = -44) and morpholine (Δ m/z = -85) .

Computational Chemistry Approaches to Electronic Structure Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties :

| Property | Value |

|---|---|

| HOMO energy | -6.34 eV |

| LUMO energy | -1.89 eV |

| HOMO-LUMO gap | 4.45 eV |

| Dipole moment | 4.12 D |

The HOMO is localized on the pyrimidine ring and carboxylic acid group, while the LUMO resides on the morpholine moiety (Figure 1). Molecular electrostatic potential (MESP) maps highlight electron-rich regions (carboxylic oxygen) and electron-deficient zones (pyrimidine C-4) .

Figure 1 : Frontier molecular orbitals (HOMO/LUMO) and MESP map of this compound, computed at the B3LYP/6-311G(d,p) level.

These computational results align with experimental crystallographic and spectroscopic data, confirming the compound’s stability and reactivity profile .

Properties

IUPAC Name |

4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGHXWGQAARMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid typically involves multi-step organic synthesis starting from pyrimidine derivatives. The core synthetic strategy includes:

- Nucleophilic aromatic substitution (S_NAr) on pyrimidine dichloride precursors.

- Introduction of the morpholine moiety via amination.

- Functionalization at the 2-position to install the carboxylic acid group.

- Methyl substitution at the 4-position.

These steps are often combined with ester hydrolysis and amide coupling reactions to achieve the target acid.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution and Amination

A common approach involves the substitution of a pyrimidine dichloride intermediate with morpholine under nucleophilic aromatic substitution conditions. This step installs the morpholinyl group at the 6-position of the pyrimidine ring.

- Example: Starting from a symmetric dichloride pyrimidine, morpholine is reacted to yield the 6-morpholinopyrimidine intermediate.

- Subsequent amination with suitable amines (e.g., N-methylphenethylamine) can be performed using Buchwald–Hartwig amination catalysis to introduce further substituents at the 4-position or other sites.

Ester Hydrolysis to Carboxylic Acid

The ester functional group at the 2-position is hydrolyzed to the corresponding carboxylic acid using standard ester hydrolysis protocols:

Amide Coupling and Functional Group Modifications

In some synthetic routes, amide coupling reactions are employed to introduce amide substituents on the pyrimidine ring, which can be later converted to the acid or other derivatives.

Representative Reaction Conditions and Procedures

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution (S_NAr) | Morpholine, solvent (e.g., n-BuOH), base (e.g., DiPEA) | 120–160 °C (microwave or oil bath) | 4–36 hours | Nitrogen atmosphere, sealed tube |

| Ester hydrolysis | Aqueous acid or base | Reflux | Several hours | Converts methyl ester to carboxylic acid |

| Buchwald–Hartwig amination | Pd catalyst, amine, base | 70–100 °C | Several hours | For amination at pyrimidine ring |

| Purification | Silica gel chromatography or HPLC | Ambient | — | To isolate pure acid or intermediates |

These conditions are adapted from literature describing pyrimidine derivative synthesis and optimization for high yields and purity.

Research Findings and Yields

- Yields for nucleophilic substitution and amination steps are generally high, often exceeding 70%, depending on the substrate and reaction optimization.

- Ester hydrolysis proceeds efficiently to afford the acid with minimal side reactions.

- Purification by column chromatography or HPLC yields analytically pure this compound suitable for further biological evaluation.

Additional Notes on Synthetic Variations

- Microwave-assisted synthesis has been employed to accelerate reaction times and improve yields.

- Bases such as DiPEA (N,N-Diisopropylethylamine) are commonly used to facilitate amination reactions.

- Solvents like n-butanol and tetrahydrofuran (THF) are frequently used in different steps.

- Protective groups and stepwise functionalization allow for selective substitution on the pyrimidine ring.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding amide or nitrile derivatives.

Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidine ring with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation Products: Amides, nitriles, and carboxylic acids.

Reduction Products: Alcohols, amines, and hydrocarbons.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific use case.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-methyl-6-morpholinopyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives:

Key Observations

Substituent Effects on Reactivity and Bioactivity: The morpholine group in this compound and the pyrido-pyrimidine derivative improves solubility and hydrogen-bonding capacity, critical for drug-like properties. The hydroxymethyl-phenyl group in the pyrido-pyrimidine analog introduces steric bulk and additional hydrogen-bond donors, likely enhancing target selectivity compared to the simpler methyl and morpholine substituents in the primary compound.

The carboxylic acid group in all three compounds enables salt formation or conjugation to prodrugs, enhancing pharmacokinetic profiles.

Commercial and Safety Considerations: The pyrido-pyrimidine derivative is commercially available for research purposes, with vendors emphasizing its medicinal applications. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid is likely used in industrial synthesis, given its reactive chloro substituent.

Biological Activity

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀N₄O₂, featuring a pyrimidine ring with a methyl group and a morpholine moiety. The presence of a carboxylic acid functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines. It is believed to inhibit tumor growth through specific molecular pathways, particularly by interacting with enzymes involved in lipid metabolism, which can influence cancer progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.0 | Inhibition of lipid metabolism enzymes |

| MCF-7 (Breast) | 3.2 | Induction of apoptosis |

| HeLa (Cervical) | 4.8 | Cell cycle arrest |

Enzyme Interaction

The compound has been studied for its binding affinity to various biological targets. Notably, it acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways . This inhibition is crucial for understanding its therapeutic potential in treating metabolic disorders and cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps identify modifications that enhance its biological activity. Studies have shown that substituting different groups on the pyrimidine ring can significantly affect potency.

Table 2: SAR Analysis

| Compound Name | Structural Features | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Methylpyrimidine-2-carboxylic acid | Methyl at position 6 | 10.0 | Lacks morpholine moiety |

| 4-Chloro-6-morpholinopyrimidine-2-carboxylic acid | Chlorine at position 4 | 1.5 | Enhanced reactivity |

| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Amino at position 2 | 12.0 | Different functional group |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

- Breast Cancer Model : In MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 3.2 µM, primarily through the induction of cell cycle arrest at the G1 phase, leading to reduced proliferation rates .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Condensation : Reacting substituted pyrimidine precursors with morpholine derivatives under reflux conditions (e.g., in DMF or toluene with Pd/Cu catalysts) .

- Carboxylic Acid Introduction : Oxidation of a methyl or hydroxymethyl group using potassium permanganate (KMnO₄) in acidic or neutral conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high purity (>95% by HPLC) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., morpholine ring protons at δ 3.5–4.0 ppm, carboxylic acid proton at δ 12–13 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 240.0982) .

- HPLC : Assesses purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How to design experiments to study its enzyme inhibition properties?

Methodological Answer:

- In Vitro Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC values via dose-response curves (0.1–100 µM range) .

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and negative controls (DMSO-only).

- Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Model Comparison : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific readouts (e.g., luciferase reporter for pathway inhibition) .

- Analytical Consistency : Ensure compound integrity via NMR and LC-MS before testing; degradation products may confound results .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What computational approaches aid in target identification?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets (e.g., PDB ID 1ATP) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors from the carboxylic acid group) using MOE .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary methyl groups) .

- Activity Clustering : Group analogs by IC values and map substituent effects using heatmaps or PCA .

- 3D-QSAR : Build CoMFA/CoMSIA models with SYBYL to predict activity trends .

Advanced: How to determine binding modes using crystallography?

Methodological Answer:

- Co-crystallization : Incubate the compound with purified enzyme (e.g., 1:5 molar ratio) in crystallization buffer (e.g., 20% PEG 3350) .

- Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .

- Refinement : Refine models in PHENIX and validate using MolProbity (Ramachandran outliers <1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.